![molecular formula C23H14O B569639 Benzo[g]chrysene-9-carbaldehyde CAS No. 159692-75-8](/img/structure/B569639.png)

Benzo[g]chrysene-9-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

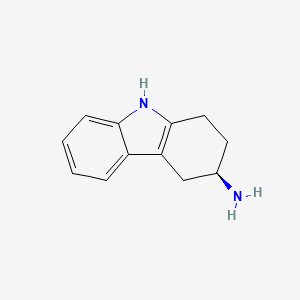

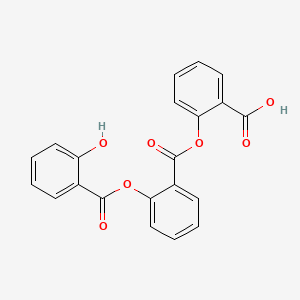

Benzo[g]chrysene-9-carbaldehyde is a chemical compound with the molecular formula C23H14O and a molecular weight of 306.36 . It is used in cancer research as a bioactive molecule .

Synthesis Analysis

The synthesis of benzo[g]chrysene has been investigated in several studies. One study used chrysene and benz[a]anthracene as starting materials . Another study developed a method to synthesize polysubstituted benzo[g]chrysene according to controlling the exact stoichiometry of FeCl3 from diphenylacetypene and phenylacetaldehyde derivatives under mild conditions .Molecular Structure Analysis

The molecular structure of Benzo[g]chrysene-9-carbaldehyde is represented by the SMILES notation O=Cc1cc2ccccc2c3c4ccccc4c5ccccc5c13 . This notation provides a way to represent the structure of the molecule in a text format.Physical And Chemical Properties Analysis

Benzo[g]chrysene-9-carbaldehyde has a molecular weight of 306.36 . More specific physical and chemical properties may be available in specialized chemical databases or literature.Applications De Recherche Scientifique

Environmental Contaminants and Carcinogenesis Research has shown that benzo[g]chrysene is a potent carcinogen found in the environment. A study highlighted the formation and nucleotide excision repair of covalent DNA adducts formed by the DNA-reactive metabolite of benzo[g]chrysene in human fibroblasts. This study emphasized the role of the p53 tumor suppressor gene in controlling the repair process of DNA adducts caused by exposure to benzo[g]chrysene, thereby reducing the maximum levels of adducts achieved and potentially minimizing the appearance of benzo[g]chrysene adducts in human cells (Lloyd & Hanawalt, 2002).

Pharmacological Activities Benzochromenes, closely related to benzo[g]chrysene derivatives, have been isolated from natural sources and evaluated for their pharmacological activities. Notably, one study identified benzochromenes with significant activity against Leishmania mexicana and Trypanosoma cruzi parasites, showcasing the potential of such compounds in developing therapeutic agents (Erosa-Rejón et al., 2010).

Synthetic Chemistry and Material Sciences Benzo[g]chrysene derivatives have been explored for their unique photophysical properties, offering insights into novel synthetic pathways and material applications. A study demonstrated the synthesis of polysubstituted benzo[g]chrysene through controlled stoichiometry involving diphenylacetypene and phenylacetaldehyde derivatives. These derivatives exhibited remarkable liquid crystallinity and strong emission peaks, indicating potential applications in materials science and organic electronics (Bai et al., 2016).

Safety And Hazards

Propriétés

IUPAC Name |

pentacyclo[12.8.0.02,7.08,13.015,20]docosa-1(14),2,4,6,8,10,12,15(20),16,18,21-undecaene-17-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H14O/c24-14-15-9-10-16-11-12-21-19-7-2-1-5-17(19)18-6-3-4-8-20(18)23(21)22(16)13-15/h1-14H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJAFOPCLHRUWHU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C4=CC=CC=C24)C5=C(C=CC(=C5)C=O)C=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H14O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[g]chrysene-9-carbaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-methylpentanoic acid](/img/structure/B569557.png)

![2-[(Diethylamino)methyl]indole Methiodide](/img/structure/B569558.png)

![2H-[1,2,3]Triazolo[4,5-b]pyridine-5-sulfonamide](/img/structure/B569562.png)

![Ethyl 2-[(6-amino-2,3-dichlorophenyl)methylamino]acetate;hydrochloride](/img/structure/B569569.png)